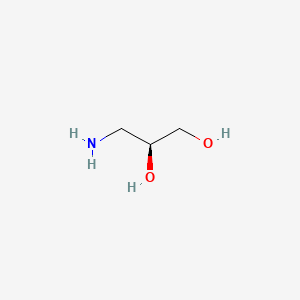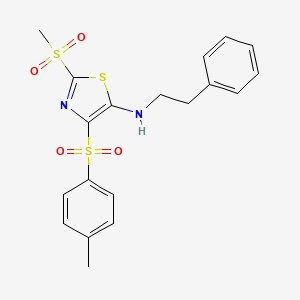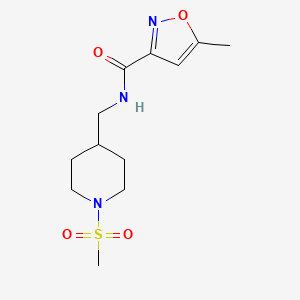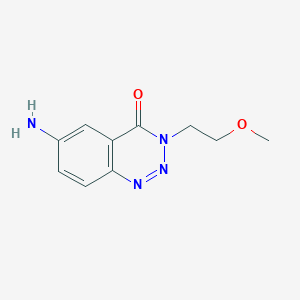![molecular formula C18H15F4N3O3 B2625085 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034348-14-4](/img/structure/B2625085.png)
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This complex organic compound belongs to a class of chemical substances often explored for potential applications in medicine and materials science. Its unique structure, which includes both nicotinamide and oxazepine moieties, suggests it may possess interesting pharmacological or biochemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis typically involves multi-step organic reactions starting from easily accessible precursors. Key steps may include cyclization, fluorination, and amidation reactions, with specific reagents and conditions tailored to ensure the correct assembly of the oxazepine and nicotinamide units.
Industrial Production Methods:
Industrial production would likely involve a scalable method with optimized yields and minimal waste. Techniques such as continuous flow chemistry might be employed to achieve this, reducing reaction times and improving overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound might undergo oxidation reactions affecting the oxazepine ring.
Reduction: Potential reduction reactions could target the nitro group present in the nicotinamide moiety.
Substitution: Substitution reactions, especially electrophilic substitution, could occur at various positions on the aromatic rings.
Common Reagents and Conditions:
Reagents like oxidizing agents (e.g., m-chloroperbenzoic acid) or reducing agents (e.g., sodium borohydride) are commonly used. Conditions might include reflux, inert atmosphere, and the use of catalysts.
Major Products:
The major products depend on the specific reactions performed, but could include derivatives with modified functional groups, potentially enhancing the compound's activity or stability.
Applications De Recherche Scientifique
Chemistry:
As a ligand in coordination chemistry, forming complexes with metal ions.
Biology:
Investigated for its potential as an enzyme inhibitor or modulator, influencing metabolic pathways.
Medicine:
Explored for potential therapeutic effects in conditions like cancer or neurodegenerative diseases due to its unique structure.
Industry:
Mécanisme D'action
The mechanism by which this compound exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. This could influence various biochemical pathways, leading to the desired therapeutic or biological outcomes. For example, it might bind to an enzyme's active site, inhibiting its function and thereby affecting a metabolic pathway.
Comparaison Avec Des Composés Similaires
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-nicotinamide
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-nicotinamide
N-(2-(7-fluoro-3-oxo-1,2-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-chloronicotinamide
These compounds share structural similarities but might differ in their specific substitutions, affecting their reactivity and applications.
Hope you found this deep dive into N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide engaging! Need to know more about any part?
Propriétés
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F4N3O3/c19-13-2-3-14-12(7-13)9-25(16(26)10-28-14)6-5-23-17(27)11-1-4-15(24-8-11)18(20,21)22/h1-4,7-8H,5-6,9-10H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHQJHVPUJETAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F4N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(3,5-dimethylpyrazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B2625002.png)
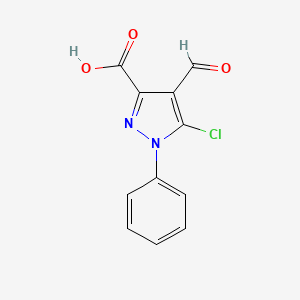
![4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine](/img/structure/B2625005.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]pentanamide](/img/structure/B2625008.png)
![5-Chloro-1-(1-phenylethyl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B2625009.png)
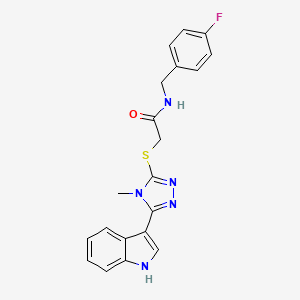

![1-Benzyl-3-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea](/img/structure/B2625015.png)
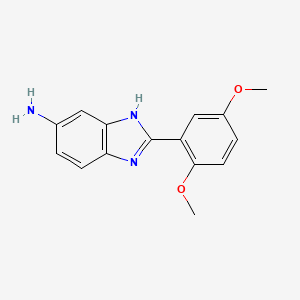
![2,3-dichloro-3-[(4-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2625017.png)
